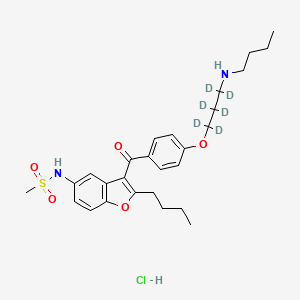
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is a compound that features both an imidazole ring and a sulfonamide group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the sulfonamide group consists of a sulfonyl functional group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Wirkmechanismus
The mechanism of action of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antimicrobial agent.
Benzimidazole: A compound with a similar imidazole ring structure, used in various pharmaceutical applications.
Uniqueness
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler sulfonamides or imidazole derivatives .
Eigenschaften
CAS-Nummer |
1342616-05-0 |
|---|---|
Molekularformel |
C9H10N4O2S |
Molekulargewicht |
238.265 |
IUPAC-Name |
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-2-1-3-8(6-7)16(14,15)13-9-11-4-5-12-9/h1-6H,10H2,(H2,11,12,13) |
InChI-Schlüssel |
GMHBRIZTMAHACV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN2)N |
Synonyme |
3-AMINO-N-(1H-IMIDAZOL-2-YL)BENZENE-1-SULFONAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















